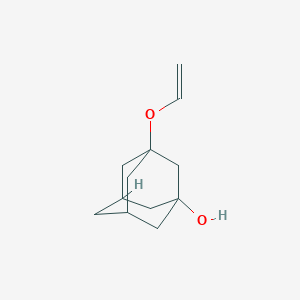

3-Vinyloxy-1-adamantanol

Description

Properties

Molecular Formula |

C12H18O2 |

|---|---|

Molecular Weight |

194.27 g/mol |

IUPAC Name |

3-ethenoxyadamantan-1-ol |

InChI |

InChI=1S/C12H18O2/c1-2-14-12-6-9-3-10(7-12)5-11(13,4-9)8-12/h2,9-10,13H,1,3-8H2 |

InChI Key |

MDAMMWZDANIMOV-UHFFFAOYSA-N |

Canonical SMILES |

C=COC12CC3CC(C1)CC(C3)(C2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Adamantane derivatives are widely studied for their unique cage structure and bioactivity. Below is a structural comparison of 3-vinyloxy-1-adamantanol with key analogs:

Table 1: Structural Comparison of Adamantane Derivatives

Key Observations :

- Bioactivity: Amino and selenium-containing derivatives (e.g., 3-amino-1-adamantanol , 1-(3-isoselenocyanatopropyl)adamantane ) show anticancer and enzyme-modulating activities, suggesting that this compound could be explored for similar applications.

Critical Analysis :

- The vinyloxy group’s introduction likely requires milder conditions than selenium or oxadiazole derivatives to avoid side reactions.

- Unlike 3-amino-1-adamantanol (synthesized via nitrile reduction ), this compound may demand protective group strategies to preserve the hydroxyl group during etherification.

Solubility and Stability :

- This compound: Expected to exhibit moderate solubility in organic solvents (e.g., DCM, THF) due to the adamantane core but lower than hydroxyl- or amino-substituted analogs .

- 3-Amino-1-adamantanol: Forms stable hydrochloride salts, enhancing aqueous solubility for drug formulations .

- 3-(Hydroxymethyl)-1-adamantanol: Higher polarity from the hydroxymethyl group improves solubility in alcohols and water .

Industrial and Pharmaceutical Relevance

- This compound: Potential applications in photoresist polymers or covalent organic frameworks (COFs) due to its vinyl group’s crosslinking capability.

- 3-Amino-1-adamantanol: Critical intermediate in antidiabetic drugs (e.g., Vildagliptin ), with GC purity standards ≥99.5% for pharmaceutical use .

- 3-Hydroxy-1-adamantyl methacrylate : Used in high-performance resins and dental materials due to its rigid structure .

Preparation Methods

Adamantane Bromination as a Key Intermediate Step

The synthesis of 3-substituted adamantane derivatives often begins with bromination at the tertiary carbon position. As demonstrated in the preparation of 3-bromo-1-adamantanecarboxylic acid, bromination of adamantanecarboxylic acid using liquid bromine and anhydrous aluminum trichloride (AlCl₃) at –20°C to 10°C achieves selective substitution at position 3. This reaction proceeds via electrophilic aromatic substitution, with AlCl₃ acting as a Lewis acid catalyst to polarize the Br₂ molecule.

Critical Parameters for Bromination:

-

Temperature: –20°C to 30°C (lower temperatures favor positional selectivity)

-

Catalyst Loading: 2:1 molar ratio of AlCl₃ to adamantanecarboxylic acid

For 3-vinyloxy-1-adamantanol synthesis, bromination could generate 3-bromo-1-adamantanol as a precursor. However, direct bromination of 1-adamantanol may require modified conditions due to the hydroxyl group’s electron-donating effects.

Nucleophilic Substitution with Vinyloxy Groups

Direct Hydroxylation and Etherification Approaches

Nitration-Hydroxylation Sequences

Patent CN104761456A outlines a method for 3-amino-1-adamantanol synthesis via nitration of amantadine followed by alkaline hydroxylation. While this targets an amino group, the nitration step’s regioselectivity suggests that similar conditions could oxidize position 3 for subsequent etherification.

Hypothetical Adaptation:

Oxidative Coupling Strategies

Comparative Analysis of Synthetic Routes

Purification and Characterization Considerations

Recrystallization Techniques

The referenced patents emphasize methanol and cyclohexane for recrystallizing adamantane derivatives. For this compound, a mixed solvent system (e.g., hexane:ethyl acetate) may optimize crystal purity while avoiding vinyl group degradation.

Spectroscopic Validation

-

¹H NMR: Expected signals at δ 6.5–6.8 ppm (vinyl protons) and δ 1.5–2.3 ppm (adamantane backbone).

-

IR Spectroscopy: Strong O–H stretch near 3200 cm⁻¹ and C–O–C asymmetric stretch at 1100 cm⁻¹.

Industrial Scalability and Cost Analysis

The bromination-substitution route offers the most immediate scalability, leveraging existing infrastructure from 3-amino-1-adamantanol production. Key cost drivers include:

-

AlCl₃ Catalyst: $25–30/kg (bulk pricing)

-

Vinyloxide Precursors: Sodium vinyloxide (~$150/g, Sigma-Aldrich) necessitates in situ generation for cost efficiency.

Q & A

Q. What are the optimal synthetic conditions for preparing 3-Vinyloxy-1-adamantanol, and how do reaction parameters influence yield and purity?

- Methodological Answer : Synthesis of adamantanol derivatives typically involves etherification or vinylation reactions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .

- Temperature : Controlled heating (60–80°C) minimizes side reactions .

- Catalysts : Acidic or basic catalysts (e.g., K₂CO₃, H₂SO₄) optimize ether bond formation .

- Reaction time : Extended durations (>12 hours) may improve yield but risk decomposition .

Example protocol: React 1-adamantanol with vinyl bromide in THF under reflux with K₂CO₃ (yield: ~65%, purity: >95%) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Confirm structural integrity (¹H/¹³C NMR for vinyloxy and adamantane peaks) .

- IR spectroscopy : Identify functional groups (O-H stretch at ~3200 cm⁻¹, C-O-C at ~1100 cm⁻¹) .

- HPLC-MS : Assess purity (>95%) and molecular ion ([M+H]⁺) .

- Melting point analysis : Compare with literature values (if available) .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles .

- Ventilation : Use fume hoods to avoid inhalation .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

- Spill management : Neutralize with inert adsorbents (e.g., silica gel) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

- Methodological Answer : Apply a 2³ factorial design to evaluate:

- Factors : Solvent polarity, temperature, catalyst concentration.

- Responses : Yield, purity, reaction time.

Example matrix:

| Run | Solvent | Temp (°C) | Catalyst (mol%) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | THF | 60 | 5 | 62 | 93 |

| 2 | DMF | 80 | 10 | 78 | 97 |

| Statistical analysis (ANOVA) identifies DMF and higher catalyst loading as critical for maximizing yield . |

Q. What computational tools can predict the reactivity and stability of this compound in drug discovery?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Study conformational stability in aqueous environments (e.g., using GROMACS) .

- Density functional theory (DFT) : Calculate bond dissociation energies for the vinyloxy group (e.g., Gaussian 16) .

- ADMET prediction : Use SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .

Q. How can researchers resolve contradictions between experimental and theoretical data for this compound’s bioactivity?

- Methodological Answer :

- Hypothesis testing : Compare in vitro assays (e.g., enzyme inhibition) with computational docking results (AutoDock Vina) .

- Error analysis : Re-examine assumptions in theoretical models (e.g., solvent effects in DFT) .

- Cross-validation : Validate findings using orthogonal methods (e.g., SPR vs. fluorescence assays) .

Q. What experimental designs are suitable for evaluating the biological activity of this compound?

- Methodological Answer : Use a quasi-experimental design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.